molecular formula C12H11Cl3N2O4 B12918036 Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl- CAS No. 53-82-7

Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-

Cat. No.: B12918036
CAS No.: 53-82-7
M. Wt: 353.6 g/mol
InChI Key: YIZVLEZXUKBKLQ-GUOLCYNNSA-N
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Description

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol is a complex organic compound that features a tetrahydrofuran ring substituted with a benzoimidazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The key steps may include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Benzoimidazole Moiety: This step often involves the reaction of a suitable benzoimidazole derivative with the tetrahydrofuran ring under specific conditions such as the presence of a base or catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product in pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The benzoimidazole ring can be reduced under specific conditions.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while nucleophilic substitution of chlorine atoms may introduce new functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound could be utilized in the synthesis of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol exerts its effects depends on its specific application. For instance:

    Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.

    Pathways Involved: The compound could modulate biochemical pathways related to its target, such as inhibiting enzyme activity or blocking receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol: Lacks the chlorine atoms, which may affect its reactivity and biological activity.

    (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5-dichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol: Contains fewer chlorine atoms, potentially altering its chemical properties.

Uniqueness

The presence of three chlorine atoms on the benzoimidazole ring in (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol may confer unique reactivity and biological activity compared to similar compounds.

Properties

CAS No.

53-82-7

Molecular Formula

C12H11Cl3N2O4

Molecular Weight

353.6 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4,5,6-trichlorobenzimidazol-1-yl)oxolane-3,4-diol

InChI

InChI=1S/C12H11Cl3N2O4/c13-4-1-5-9(8(15)7(4)14)16-3-17(5)12-11(20)10(19)6(2-18)21-12/h1,3,6,10-12,18-20H,2H2/t6-,10-,11-,12-/m1/s1

InChI Key

YIZVLEZXUKBKLQ-GUOLCYNNSA-N

Isomeric SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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